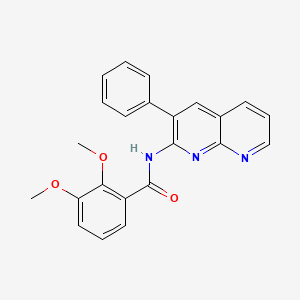
2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs, and a 1,8-naphthyridine moiety, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through multicomponent reactions . For instance, 1,8-naphthyridines can be synthesized through a Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .作用機序
The mechanism of action of 2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide involves its binding to the GPER and activation of downstream signaling pathways. The activation of GPER by this compound has been shown to result in the activation of intracellular signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in many physiological processes including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role in activating GPER and downstream signaling pathways, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE activity may have implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide in lab experiments is its selective activation of GPER, which allows researchers to study the role of this receptor in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other GPER agonists. This may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research involving 2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide. One area of interest is the role of GPER in cancer biology, as GPER has been implicated in the development and progression of several types of cancer. Another area of interest is the potential therapeutic applications of this compound and other GPER agonists in the treatment of neurodegenerative diseases and other conditions. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
合成法
The synthesis of 2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has been described in several publications. One common method involves the reaction of 2,3-dimethoxybenzoic acid with 2-amino-3-cyanopyridine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with phenylmagnesium bromide to yield this compound.
科学的研究の応用
2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has been used in a variety of scientific research applications, including studies of G protein-coupled receptors (GPCRs) and their signaling pathways. GPCRs are a large family of membrane proteins that play a key role in cellular signaling and are involved in many physiological processes. This compound has been shown to selectively activate the G protein-coupled estrogen receptor (GPER), which is a member of the GPCR family. This makes this compound a useful tool for studying the role of GPER in various physiological processes.
特性
IUPAC Name |
2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-19-12-6-11-17(20(19)29-2)23(27)26-22-18(15-8-4-3-5-9-15)14-16-10-7-13-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPDXTGMDCSPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

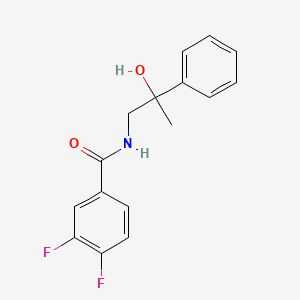
![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2911012.png)
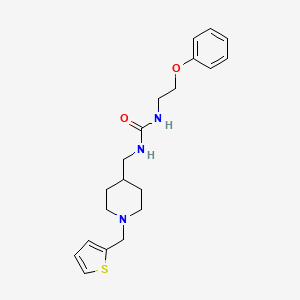
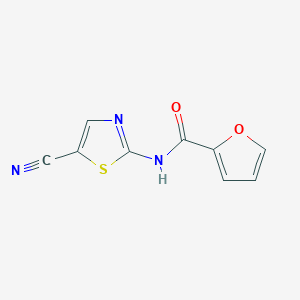

![6-Oxaspiro[4.5]decan-10-one](/img/structure/B2911019.png)
![3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2911020.png)
![Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B2911021.png)
![[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2911024.png)

![ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate](/img/structure/B2911028.png)
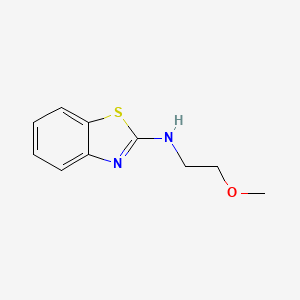
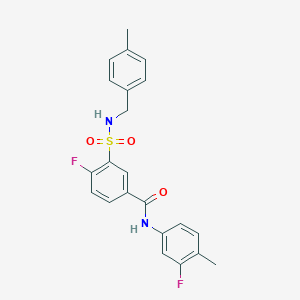
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2911034.png)